molecular formula C20H19N3O5 B3572448 3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide

3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide

Cat. No.: B3572448
M. Wt: 381.4 g/mol
InChI Key: ANJHLZFOYWUCJE-UHFFFAOYSA-N
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Description

3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide is a complex organic compound that features a nitro group, an isoindoline-1,3-dione moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isoindoline-1,3-dione core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The final step involves the reaction of the nitroisoindoline-1,3-dione intermediate with 2-propan-2-ylphenylamine under appropriate conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the amide group might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-phenylpropanamide: Lacks the isopropyl group.

    3-(4-amino-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide: Has an amino group instead of a nitro group.

Uniqueness

The presence of the nitro group and the isopropyl-substituted phenyl ring may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12(2)13-6-3-4-8-15(13)21-17(24)10-11-22-19(25)14-7-5-9-16(23(27)28)18(14)20(22)26/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHLZFOYWUCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide
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3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide
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3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide
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3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 5
3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 6
3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide

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